2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl, phenyl, and oxo groups, as well as an acetamide moiety attached to a methoxyphenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting from appropriate precursors such as ethyl acetoacetate and benzaldehyde, the pyrimidine ring can be constructed through a series of condensation reactions.
Substitution Reactions: Introduction of the ethyl and phenyl groups onto the pyrimidine ring can be achieved through electrophilic aromatic substitution reactions.
Formation of the Acetamide Moiety: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
Methoxyphenyl Substitution: The final step involves the attachment of the methoxyphenyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, alcohols) can be employed under appropriate conditions (solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring or acetamide moiety.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, possibly as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide: Lacks the methoxy group, which may affect its biological activity.
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group in a different position, potentially altering its properties.
2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide: Substitution of ethyl with methyl, which may influence its reactivity and interactions.
Uniqueness
The unique combination of substituents in 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide, particularly the presence of the methoxyphenyl group, may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with desired characteristics.
Properties
IUPAC Name |
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-16-13-20(26)24(21(23-16)15-8-5-4-6-9-15)14-19(25)22-17-10-7-11-18(12-17)27-2/h4-13H,3,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGGUWTZPUIKEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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